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Chemical and Structural Properties

L-Idose-13C-1 is a carbon-13 isotopically labeled form of the rare aldohexose monosaccharide L-idose. This

compound is characterized by an aldehyde functional group, classifying it as an aldose, and features six

carbon atoms with the general molecular formula C₆H₁₂O₆, with one carbon atom specifically replaced with

a ¹³C isotope at the C1 position.

Molecular Formula: C₅¹³CH₁₂O₆

Molecular Weight: 181.15 g/mol (compared to 180.156 g/mol for the unlabeled compound) [1] [2]
IUPAC Name: (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal [3]

CAS Number: Not specified in available literature
SMILES Notation: O=CC@@HO)O)O)O [2]

L-Idose is a C-5 epimer of D-glucose, meaning it differs from D-glucose in the configuration of the

hydroxyl group at the fifth carbon atom [3]. In aqueous solution, idose exhibits complex tautomeric behavior,

existing as an equilibrium mixture of different cyclic and acyclic forms.

Table 1: Tautomeric Distribution of D-Idose in Aqueous Solution (from NMR Studies) [4] [5]

Tautomeric Form Percentage Distribution

α-Pyranose 3.4%
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Tautomeric Form Percentage Distribution

β-Pyranose 3.1%

α-Furanose 1.2%

β-Furanose 1.0%

Acyclic Aldehyde 0.0032-0.09%

Acyclic Hydrate 0.74%

The acyclic forms, though present in small quantities, play crucial roles as intermediates in mutarotation and

biochemical reactions. The ¹³C labeling at the C1 position specifically enhances the detection and study of

these minor species through NMR spectroscopy [4].

Synthesis and Production

The synthesis of L-Idose-¹³C-1 involves sophisticated organic chemistry techniques with precise control over

stereochemistry and isotope incorporation. Several synthetic routes have been developed, primarily starting

from more readily available carbohydrate precursors.
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Starting Materials

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Selective oxidation at C-6

1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose

Cyanohydrin reaction with K¹³CN

L-ido cyanohydrin (35% yield)

Hydrogenation with H₂/Pd-BaSO₄

Protected L-ido intermediate

Deprotection and purification

L-Idose-¹³C-1
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Synthetic workflow for L-Idose-¹³C-1 production

Key Synthetic Methodologies

Chemical Synthesis from Glucose Derivatives: The most established approach begins with 1,2:5,6-

di-O-isopropylidene-α-D-glucofuranose, exploiting configurational inversion at carbon-5 to generate

the L-idose configuration [3]. This method involves:

Selective oxidation at carbon-6

Stereoselective reduction
Cyanohydrin reduction using potassium-¹³C-cyanide at pH 6.8 for 5 minutes, yielding L-ido

cyanohydrin with 35% selectivity (L-ido:D-gluco = 35:65) [3]
Hydrogenation using H₂/Pd-BaSO₄ catalyst for >95% conversion

Final deprotection to yield L-Idose-¹³C-1 with 89% overall yield [3]

Improved Methodologies: Canadian researchers developed an optimized approach using 6-O-

benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives, achieving 89% yield for the

conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl-β-L-idofuranose

and 95% for subsequent conversion to 1,2-O-isopropylidene-β-L-idofuranose [3].

Regioselective Protection Techniques: Dibutyltin oxide-mediated regioselective protection enables

selective manipulation of hydroxyl groups while preserving the carbon-13 label integrity [3]. This

method allows exclusive protection at the 2-O-position using various protecting groups including:

9-fluorenylmethoxycarbonyl

2,2,2-trichloroethoxycarbonyl
Benzoyl groups

Table 2: Orthogonal Protecting Group Strategies in L-Idose-¹³C-1 Synthesis [3]

Protecting Group Position Removal Conditions Selectivity

tert-Butyldiphenylsilyl 6-O TBAF, THF >98%
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Protecting Group Position Removal Conditions Selectivity

2-Naphthylmethylene acetal 4-O, 6-O p-Toluenesulfonic acid >95%

Benzoyl 2-O LiOH, aqueous THF >90%

Levulinoyl Various Hydrazine acetate >95%

Biological Activity and Therapeutic Potential

L-Idose and its labeled derivative demonstrate significant biological activity, particularly in the field of

oncology research. While extensive studies have been conducted on D-idose, the L-enantiomer shares similar

structural properties that may contribute to comparable biological effects.

Anti-Proliferative Activity

Research has revealed that rare aldohexoses, including D-idose, exhibit anti-proliferative activity against

various human cancer cell lines:

MOLT-4F Human Leukemia Cells: D-Idose at 5 mM concentration inhibited cell proliferation by

60%, comparable to D-allose (46% inhibition at same concentration) [6] [7]. This represents the first

reported biological activity for D-idose.

DU-145 Human Prostate Cancer Cells: Unlike leukemia cells, DU-145 cells did not show specific

anti-proliferative response to rare aldohexoses at 5 mM, suggesting cell-type specific activity [6] [7].

Structure-Activity Relationship: Studies with structurally related compounds revealed that:

The aldose structure is essential for activity (ketose analogs like D-sorbose show no activity)
The C-6 hydroxy group is critical (6-deoxy-D-idose shows no inhibitory activity)

The anti-proliferative mechanism differs from D-allose, operating through TXNIP-independent
pathways [6] [7]

Mechanism of Action

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8132072/
https://www.jstage.jst.go.jp/article/jag/67/3/67_jag.JAG-2020_0006/_html/-char/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8132072/
https://www.jstage.jst.go.jp/article/jag/67/3/67_jag.JAG-2020_0006/_html/-char/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8132072/
https://www.jstage.jst.go.jp/article/jag/67/3/67_jag.JAG-2020_0006/_html/-char/en
https://www.smolecule.com/products/s12876312?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The anti-proliferative activity of D-idose appears to involve:

Inhibition of cellular glucose uptake
TXNIP-independent pathways (unlike D-allose which strongly induces TXNIP expression)

Potential modulation of glucose transporters (GLUTs) [6] [7]

L-Idose-¹³C-1
Entry into Cell

Inhibition of Glucose Uptake TXNIP-Independent Pathway Modulation of GLUT Activity

Reduced Glycolytic Flux

Altered Cellular Energetics

Cell Cycle Arrest
Reduced Proliferation

Click to download full resolution via product page

Proposed anti-proliferative mechanism of idose analogs

Analytical and Experimental Applications

NMR Spectroscopy Protocols

The ¹³C labeling at the C1 position makes L-Idose-¹³C-1 particularly valuable for NMR-based investigations:
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Experimental Setup [4] [5]:

Instrumentation: High-resolution NMR spectrometer operating at 150 MHz for ¹³C detection
Sample Preparation: Dissolve compound in deuterated water (D₂O) at controlled temperature (30°C)

Reference Standard: Use tetramethylsilane (TMS) or sodium 3-(trimethylsilyl)propionate (TSP) as
internal chemical shift reference

Acquisition Parameters: Apply broadband ¹H and ²H decoupling to simplify spectra and enhance
signal-to-noise ratio

Key Measurements:

Quantitative analysis of tautomeric distribution
Determination of equilibrium constants between forms

Measurement of deuterium isotope effects on chemical shifts
Hydrate/aldehyde ratios (ranging from 1.5 to 13 across different aldohexoses) [4]

Tracer and Metabolic Studies

L-Idose-¹³C-1 serves as a powerful tracer in metabolic studies with specific applications:

Metabolic Pathway Tracing: Tracking carbon atom incorporation in biochemical pathways

Enzyme Kinetics Studies: Investigating substrate specificity and catalytic mechanisms of
carbohydrate-processing enzymes

Pharmacokinetic Studies: Exploring drug distribution and metabolism in pharmaceutical research
Quantitative Analysis: Serving as internal standard for NMR, GC-MS, or LC-MS based

quantification [3] [2]

Table 3: Experimental Applications of L-Idose-¹³C-1

Application Area Specific Use Technical Advantage

Chemistry Reaction mechanism studies Enhanced NMR sensitivity for C1 position

Biology Carbohydrate metabolism research Ability to track specific carbon atom

Medicine Drug development Precise pharmacokinetic tracking

Industry Complex molecule synthesis Isotopic labeling for pathway elucidation
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Storage and Handling Specifications

Proper storage and handling are critical for maintaining the stability and integrity of L-Idose-¹³C-1:

Storage Conditions: Room temperature in continental US; may vary elsewhere based on certificate

of analysis [2]
Stability: Aqueous solutions may exhibit tautomeric interconversion; precise composition should be

verified before quantitative applications
Handling: Use standard laboratory precautions for carbohydrate compounds; maintain sterile

conditions for biological applications

Conclusion and Research Perspectives

L-Idose-¹³C-1 represents a specialized chemical tool with significant potential in various research domains.

Its unique stereochemistry, combined with the isotopic labeling at the C1 position, makes it particularly

valuable for:

Advanced Metabolic Studies: Elucidating complex carbohydrate metabolic pathways through
precise carbon tracking

Cancer Research: Developing novel anti-proliferative agents with unique mechanisms of action
targeting glucose metabolism

Analytical Chemistry: Serving as internal standard for quantitative analysis of carbohydrate
compounds

Synthetic Chemistry: Building block for complex molecule synthesis with isotopic labeling

Future research directions should focus on elucidating the precise molecular mechanisms underlying its anti-

proliferative activity, optimizing synthetic methodologies for improved yields, and exploring potential

therapeutic applications in metabolic disorders and oncology.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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